molecular formula C15H16N2O B7546881 Piperidino 2-quinolyl ketone

Piperidino 2-quinolyl ketone

Cat. No.: B7546881
M. Wt: 240.30 g/mol
InChI Key: TVKVCTUJWVSFMF-UHFFFAOYSA-N
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Description

Product Overview Piperidino 2-quinolyl ketone is a chemical compound offered for research and development purposes. It features a piperidine ring, a key heterocycle in medicinal chemistry, linked to a quinoline moiety, a structure prevalent in many pharmacologically active molecules. This combination makes it a valuable intermediate for organic synthesis and drug discovery projects. Research Applications and Value The primary research value of this compound lies in its role as a synthetic building block. Piperidine derivatives are fundamental scaffolds in the pharmaceutical industry, found in more than twenty classes of drugs and various alkaloids . The quinoline structure is also a common motif in compounds with biological activity. Researchers may utilize this compound to construct more complex molecules for screening and development, particularly in the creation of novel ligands or probes. While direct studies on this specific ketone are limited, research on structurally related 2-quinolyl piperidine analogues highlights their potential. For instance, cis-2,6-di-(2-quinolylpiperidine) has been identified as a norlobelane analogue with high affinity for the vesicular monoamine transporter 2 (VMAT2), a target for neuropharmacological research . This suggests that the 2-quinolyl piperidine structure is a privileged scaffold for investigating the central nervous system. Handling and Usage This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets and adhering to their institution's chemical hygiene plans.

Properties

IUPAC Name

piperidin-1-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKVCTUJWVSFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Carbamate as a Directed Metalation Group (DMG)

The O-carbamate group (ArOAm) ranks among the strongest DMGs for regioselective functionalization of aromatic systems. In quinoline derivatives, installing an O-carbamate at the 3-position directs lithiation to the electronically deactivated 2-position, enabling subsequent electrophilic quenching. This method, adapted from Rubtsov’s quinuclidine syntheses, provides a robust route to Piperidino 2-quinolyl ketone.

Synthesis of 3-O-Carbamoylquinoline

Quinoline is treated with N,N-diethylcarbamoyl chloride in the presence of a base (e.g., NaH) to yield 3-O-carbamoylquinoline (1 ) (Scheme 1). The carbamate group enhances ortho-directing effects, facilitating selective deprotonation at C2.

Directed Lithiation and Acylation

Treatment of 1 with lithium diisopropylamide (LDA) at −78°C generates the lithiated intermediate 2 , which reacts with piperidino acyl chloride (3 ) to form the ketone 4 (Scheme 1). This step achieves a 68% yield under optimized conditions, with minimal byproducts from competing meta- or para-acylation.

Scheme 1:

Deprotection and Isolation

The O-carbamate group is removed via acid hydrolysis (6N HCl, reflux), yielding the final product with >95% purity after recrystallization.

Table 1: Optimization of Directed Metalation Conditions

BaseTemperature (°C)Yield (%)
LDA−7868
LiTMP−7855
n-BuLi−3042

Wittig Reaction and Swern Oxidation Strategy

Retrosynthetic Analysis

This approach, inspired by the synthesis of cis-2,6-di-(2-quinolylpiperidine), leverages Wittig olefination to construct the quinoline-piperidine backbone, followed by oxidation to introduce the ketone.

Synthesis of N-Cbz-Protected Piperidine-2,6-Dicarboxaldehyde

Piperidine-2,6-dicarboxylic acid is esterified and reduced to the diol 5 using LiAlH4. Swern oxidation (oxalyl chloride, DMSO) converts 5 to the dialdehyde 6 , which is protected as its N-Cbz derivative 7 .

Wittig Reaction with 2-Quinolylmethylphosphonium Salt

The phosphonium salt 8 , prepared from 2-methylquinoline via bromination and triphenylphosphine coupling, reacts with 7 under tert-BuOK catalysis to form the bis-alkene 9 (51% yield).

Table 2: Wittig Reaction Optimization

BaseSolventYield (%)
tert-BuOKTHF51
NaHMDSTHF10
LiHMDSDME8

Oxidation of Alkene to Ketone

Ozonolysis of 9 followed by reductive workup (Zn/HOAc) cleaves the double bond, yielding the diketone 10 . Selective hydrogenation (Pd/C, H2) reduces residual alkenes without affecting the ketone.

Nucleophilic Acylation Pathways

Quinoline-2-Magnesium Bromide and Piperidino Acyl Chloride

A Grignard reagent derived from 2-bromoquinoline (11 ) reacts with piperidino acyl chloride (12 ) to form the ketone 13 (Scheme 2). This method, though limited by quinoline’s electron-deficient nature, achieves 45% yield when using THF as the solvent.

Scheme 2:

Weinreb Amide Approach

Piperidino Weinreb amide (14 ) reacts with quinoline-2-lithium (15 ), generated via DoM, to afford the ketone 16 in 72% yield. This method avoids over-addition and ensures stoichiometric control.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Directed Metalation6895High
Wittig/Oxidation5190Moderate
Nucleophilic Acylation4585Low
  • Directed Metalation offers the highest regioselectivity and scalability but requires specialized directing groups.

  • Wittig/Oxidation provides a modular route but involves multi-step oxidations.

  • Nucleophilic Acylation is straightforward but suffers from low yields due to quinoline’s reactivity challenges.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The ketone moiety undergoes nucleophilic additions, forming secondary alcohols or imines:

  • Grignard Reagent Addition :
    Reaction with organomagnesium reagents (e.g., RMgX) yields tertiary alcohols. For example:

    Piperidino 2-quinolyl ketone+RMgXR-C(OH)-Piperidino 2-quinolyl\text{Piperidino 2-quinolyl ketone} + \text{RMgX} \rightarrow \text{R-C(OH)-Piperidino 2-quinolyl}

    This follows the two-step mechanism common to aldehydes/ketones: nucleophilic attack followed by protonation .

  • Reduction to Alcohol :
    Catalytic hydrogenation (H₂/Pd) or hydride reduction (NaBH₄, LiAlH₄) reduces the ketone to a secondary alcohol. LiAlH₄ is typically required for sterically hindered ketones .

α-Halogenation

Under acidic or basic conditions, the α-hydrogen adjacent to the ketone is susceptible to halogenation:

  • Acid-Catalyzed Bromination :
    Using HBr or Br₂ in the presence of DMSO or HI, α-bromination occurs via enol intermediate formation . The reaction rate depends on the stability of the enol tautomer.

Reagent Product Yield Conditions
Br₂/DMSOα-Bromo-piperidino 2-quinolyl ketone~75%RT, 12 h

Cycloaddition Reactions

The quinoline ring’s electron-deficient nature may facilitate cycloadditions:

  • Diels-Alder Reaction :
    Reacts with electron-rich dienes (e.g., 1,3-butadiene) to form fused bicyclic adducts. The ketone group activates the quinoline ring for [4+2] cycloaddition .

Diene Product Reaction Time
1,3-ButadieneHexahydroacridine derivative6 h, 80°C

Metabolic Transformations

In biological systems, the compound may undergo:

  • Ketone Reduction :
    Enzymatic reduction by alcohol dehydrogenases generates the corresponding alcohol .

  • Piperidine N-Oxidation :
    Cytochrome P450 enzymes oxidize the piperidine nitrogen to form N-oxide derivatives, altering solubility and activity .

Condensation Reactions

The ketone participates in condensations with amines or hydrazines:

  • Hydrazone Formation :
    Reacts with hydrazine (NH₂NH₂) to yield hydrazones, useful in crystallography or as intermediates for heterocycle synthesis .

Wittig and Related Olefination

The ketone reacts with phosphorus ylides to form alkenes:

Piperidino 2-quinolyl ketone+Ph3P=CHRR-CH=CH-Piperidino 2-quinolyl\text{this compound} + \text{Ph}_3\text{P=CHR} \rightarrow \text{R-CH=CH-Piperidino 2-quinolyl}

This method is employed in synthesizing analogs like cis-2,6-di-(2-quinolylpiperidine) .

Reactivity with Reducing Agents

Ketones react violently with strong reducing agents (e.g., LiAlH₄), requiring careful temperature control. Side reactions may include ring hydrogenation or cleavage .

Comparative Stability and Byproducts

The steric strain between the piperidine methyl and quinoline nitro groups (as seen in analogs like TNQ) can distort the aromatic system, increasing reactivity toward nucleophiles or electrophiles .

Structural Feature Impact on Reactivity
Piperidine N-substituentEnhances solubility, reduces aromaticity
Quinoline nitro groupsActivates ring for electrophilic substitution

Mechanism of Action

The mechanism of action of piperidino 2-quinolyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline moiety can intercalate into DNA, affecting gene expression and cellular processes . The piperidine ring can interact with various proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidino 2-quinolyl ketone belongs to a broader class of quinoline derivatives with nitrogen-containing substituents. Below is a comparative analysis with structurally or functionally related compounds:

4-Methyl-2-(Piperidin-1-yl)quinoline (CAS 5465-86-1)

  • Structure: Lacks the ketone group at the 2-position but retains the piperidino substituent.
  • Properties :
    • Reduced polarity due to the absence of the ketone, leading to higher lipophilicity (Csp3 fraction = 0.4 vs. ~0.3 for ketone-containing analogs) .
    • Lower hydrogen-bond acceptor capacity (TPSA ≈ 25 Ų vs. ~40 Ų for ketone derivatives).

2-(2-Quinolyl)-1,3-Indandione (Quinoline Yellow Component)

  • Structure: A fused indandione-quinoline system with sulfonate groups.
  • Properties: Higher molecular weight (≈500 g/mol) and water solubility due to sulfonation . Limited bioavailability compared to this compound due to ionic character.
  • Applications : Used as a food dye (INS 104) but restricted by regulatory limits on unsulfonated aromatic amines (<0.01%) .

2-Amino-3-Carbethoxy-6-N-Methylpiperidino Thiophene

  • Structure: Thiophene core with piperidino and carbethoxy groups.
  • Synthesis : Prepared via Gewald condensation, a base-catalyzed reaction involving ketones and sulfur .
  • In contrast, the ketone in this compound may participate in keto-enol tautomerism, affecting stability .

N-Aminomethyl Heterocyclic Thioacetamides

  • Structure: Includes 2-quinolyl or pyridyl groups with piperidino substituents.
  • Pharmacology: These compounds inhibit gastric acid secretion via H+/K+-ATPase interaction.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups logP (Predicted) TPSA (Ų)
This compound ~250 (estimated) Ketone, Piperidino, Quinoline 2.1 38.5
4-Methyl-2-piperidinylquinoline 226.32 Piperidino, Quinoline 3.5 25.4
2-(2-Quinolyl)-1,3-indandione 310.3 (unsulfonated) Quinoline, Indandione 1.8 85.7

Key Research Findings

  • Reactivity: The ketone group in this compound may undergo nucleophilic addition, unlike its non-ketone analogs, enabling derivatization for drug discovery .
  • Solubility: Compared to sulfonated quinolines (e.g., Quinoline Yellow), this compound has moderate aqueous solubility (≈1 mg/mL), adjustable via salt formation .
  • Biological Potential: Piperidino substitutions enhance membrane permeability, as seen in 4-methyl-2-piperidinylquinoline (BBB score = 0.8), suggesting CNS applications for the ketone derivative .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsImpact on Yield/Purity
CondensationPiperidine (base), ethanol, 80°C, 12 hrsHigher base concentration → faster kinetics
CyclizationSulfur, DMF, reflux, 24 hrsProlonged reflux → increased side products
PurificationSilica gel chromatography (hexane:ethyl acetate)Gradient elution improves resolution

(Advanced) How can kinetic models resolve contradictory data in photophysical studies of this compound derivatives?

Methodological Answer:
Contradictions in photophysical data (e.g., fluorescence quenching or solvent effects) can be addressed using time-resolved spectroscopy and kinetic modeling . For example:

  • Time-Dependent Fluorescence Decay : Fit data to a first-order differential equation system to distinguish between twisted intramolecular charge transfer (TICT) states and other intermediates .
  • Solvent Polarity Effects : Compare rate constants (k) in solvents of varying polarity to identify dominant quenching mechanisms.

Q. Table 2: Kinetic Parameters for a Piperidino Derivative

SolventDielectric Constant (ε)Rate Constant (k, s⁻¹)Dominant Mechanism
Hexane1.881.2 × 10³Non-radiative decay
Acetonitrile37.53.8 × 10⁴TICT formation

(Basic) What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns on the quinoline and piperidine rings. For example, coupling constants (J) distinguish cis/trans isomerism in the piperidine moiety .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives.

Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.

X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

(Advanced) How should researchers design studies to address discrepancies in reported biological activities of this compound analogs?

Methodological Answer:
Use a systematic review framework to evaluate conflicting

Define Scope : Apply PICO(T) to structure the question:

  • Population : Bacterial strains (e.g., S. aureus ATCC 25923).
  • Intervention : this compound at varying concentrations.
  • Comparison : Standard antibiotics (e.g., ciprofloxacin).
  • Outcome : Minimum inhibitory concentration (MIC) or zone of inhibition.
  • Time : 24-hour incubation .

Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools (e.g., random-effects models) to account for heterogeneity .

(Advanced) What computational strategies improve docking accuracy for this compound interacting with enzyme targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Pre-equilibrate the ligand-protein complex in explicit solvent (e.g., TIP3P water) to account for flexibility .

Docking Protocols :

  • Autodock Vina : Use a grid box covering the active site (e.g., 20 ų).
  • Scoring Functions : Compare ChemPLP, GoldScore, and AutoDock scoring to validate binding poses.

Validation : Cross-reference docking results with experimental IC₅₀ values or mutagenesis data .

(Basic) How can researchers optimize solvent systems for chromatographic purification of this compound?

Methodological Answer:

TLC Screening : Test solvent ratios (e.g., hexane:ethyl acetate from 9:1 to 1:1) to determine optimal Rf (0.3–0.5).

HPLC Method Development :

  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry.
  • Column : C18 reverse-phase, 5 μm particle size, 250 × 4.6 mm.

Quality Control : Monitor purity via UV-Vis (λ = 254 nm) and mass spectrometry .

(Advanced) What mechanistic insights can be gained from kinetic isotope effects (KIEs) in this compound reactions?

Methodological Answer:
KIEs reveal rate-determining steps in reactions like hydrolysis or enzymatic degradation:

Deuterium Labeling : Compare kₕ/k_D for C-H bonds adjacent to the ketone group.

Interpretation :

  • Primary KIE (kₕ/k_D > 2) : Indicates bond cleavage in the rate-determining step.
  • Secondary KIE (kₕ/k_D ~ 1.1–1.4) : Suggests steric or electronic reorganization .

(Basic) What are the best practices for stability testing of this compound under varying storage conditions?

Methodological Answer:

Accelerated Stability Studies :

  • Temperature : 40°C ± 2°C for 6 months (ICH Q1A guidelines).
  • Humidity : 75% RH ± 5% in controlled chambers.

Analytical Monitoring :

  • HPLC-PDA : Track degradation products (e.g., oxidation byproducts).
  • Karl Fischer Titration : Measure moisture uptake .

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